

Thiazolidinone Derivatives: A Comprehensive Technical Guide to Their Biological Activities

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Compound of Interest

Compound Name: *2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one*

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Introduction

Thiazolidinone, a five-membered heterocyclic scaffold, has emerged as a "wonder nucleus" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] This versatile core structure, characterized by a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 2, 4, or 5, serves as a privileged scaffold for the design and synthesis of novel therapeutic agents.[1][2] The flexibility for chemical modification at various positions of the thiazolidinone ring allows for the fine-tuning of pharmacological properties, leading to the discovery of compounds with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] This technical guide provides an in-depth overview of the significant biological activities of thiazolidinone derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

Thiazolidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[5][6] The mechanism of their anticancer action is often multifaceted, involving the inhibition of crucial cellular targets like tubulin polymerization, protein kinases, and transcription factors, ultimately leading to cell cycle arrest and apoptosis.[4][7]

Quantitative Data: Anticancer Activity of Thiazolidinone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected thiazolidinone derivatives against various cancer cell lines.

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Compound 7g	A549 (Lung)	40	[8]
MCF-7 (Breast)	40	[8]	
PC3 (Prostate)	50	[8]	
Compound 11a	MCF-7 (Breast)	2.58	[6]
Compounds 11b-11d	SK-BR-3 (Breast)	< 0.5	[6]
Compound 13a	HCT116 (Colon)	0.05	[6]
Compound 13b	HCT116 (Colon)	0.12	[6]
Compound 7 (paracyclophanyl)	RPMI-8226 (Leukemia)	1.61	[6]
SR (Leukemia)	1.11	[6]	
Thiazolidinone derivative 5	HCT-116 (Colon)	Moderate Activity	[9]
Thiazolidinone derivative 6	HCT-116 (Colon)	Moderate Activity	[9]
Compound 1	MCF-7 (Breast)	0.37	[10]
HepG2 (Liver)	1.58	[10]	
Compound 2	MCF-7 (Breast)	0.54	
HepG2 (Liver)	0.24	[10]	[10]
Compound 3	HepG2 (Liver)	2.28	
Compound 4	HT-29 (Colon)	0.073	
A549 (Lung)	0.35	[10]	[10]
MDA-MB-231 (Breast)	3.10	[10]	
Compound 5	A549DDP (Lung, resistant)	3.8	

MCFDR (Breast, resistant)	3.4	[10]	
Compound 20a	HeLa (Cervical)	2.99	[6]
Compound 22	MCF-7 (Breast)	18.9 ± 2.19	[10]
HepG-2 (Liver)	11.8 ± 1.95	[10]	
Compound 23	MCF-7 (Breast)	13.0 ± 2.28	[10]
HepG-2 (Liver)	18.9 ± 1.34	[10]	
Compound 24	MCF-7 (Breast)	12.4 ± 1.39	[10]
HepG-2 (Liver)	16.2 ± 1.34	[10]	
Compound 25	HepG-2 (Liver)	17.6 ± 2.12	[10]
Compound 29	MDA-MB-231 (Breast)	30.38 ± 2.9	[10]
Pc-3 (Prostate)	40.67 ± 0.04	[10]	
K562 (Leukemia)	7.90 ± 1.70	[10]	
Compound 31	MDA-MB-231 (Breast)	28.77 ± 1.01	[10]
K562 (Leukemia)	20.89 ± 1.48	[10]	
Compound 32	MDA-MB-231 (Breast)	28.09 ± 4.39	[10]
Pc-3 (Prostate)	24.09 ± 2.75	[10]	
K562 (Leukemia)	9.44 ± 2.34	[10]	
Compound 16	Caco-2 (Colon)	70 µg/mL	[11]

Antimicrobial Activity

The thiazolidinone scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives exhibiting potent activity against a broad spectrum of bacteria and fungi.[2][12] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The emergence of multidrug-resistant strains necessitates the

continuous exploration of new antimicrobial compounds, and thiazolidinones represent a promising class in this endeavor.

Quantitative Data: Antimicrobial Activity of Thiazolidinone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazolidinone derivatives against different microbial strains.

Compound/Derivative	Microbial Strain	MIC (µg/mL)	Reference
Compound 5	S. Typhimurium	0.008 - 0.06 (mg/mL)	[2]
General derivatives	Gram-positive bacteria	2 - 16	[12]
TD-H2-A	S. aureus (various strains)	6.3 - 25.0	[13]
Clinical Isolates	0.06 - 100	[13]	
Compound 4a	A. niger	125	[4]
Compound 4d	A. niger	62.5	[4]
Compound 4g	A. niger	62.5	[4]
Compound 3 (Chloro-substituted)	Various strains	Moderate to Maximum Inhibition	[14]
Compound 8 (Chloro-substituted)	Various strains	Moderate to Maximum Inhibition	[14]
Hydroxy derivative	C. albicans	18.44 ± 0.10	[14]
Nitro derivative	C. albicans	18.88 ± 0.14	[14]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research.

Thiazolidinone derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6).

[\[15\]](#)[\[16\]](#)[\[17\]](#)

Quantitative Data: Anti-inflammatory Activity of Thiazolidinone Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected thiazolidinone derivatives.

Compound/Derivative	Target/Assay	IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference
Compound 9a	COX-1	0.42	-	[16]
COX-2	10.71	-	[16]	
Compound 9b	COX-1	0.32	-	[16]
COX-2	9.23	-	[16]	
Compound 4	COX-1	29.60 ± 1.58	-	[16]
Compound 2a (thiazole analogue)	COX-2	0.0003	-	[16]
Compound 2b (thiazole analogue)	COX-2	0.001	-	[16]
Compound 2c (thiazole analogue)	COX-2	0.007	-	[16]
Compound 23a	COX-1	10.5	4.56	[16]
COX-2	2.3	[16]		
Compound 23b	COX-1	10.8	5.68	[16]
COX-2	1.9	[16]		
Compound 2b	COX-2	-	> celecoxib	[15]
Compound 16a	COX-2	-	134.6	[18]
Compound 16b	COX-2	-	26.08	[18]
Compound 18f	COX-2	-	42.13	[18]
Compound 7 (m-chloro)	COX-1	High Inhibition (90%)	-	[19]

Compound 8 (o-chloro)	COX-1	Moderate Inhibition (50%)	-	[19]
Compound 6 (p-chloro)	COX-1	Low Inhibition (31%)	-	[19]

Antiviral Activity

The global impact of viral diseases, particularly HIV/AIDS, underscores the urgent need for novel antiviral therapies. Thiazolidinone derivatives have demonstrated promising antiviral activity, with a significant focus on the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[3]

Quantitative Data: Anti-HIV Activity of Thiazolidinone Derivatives

The following table highlights the inhibitory activity of several thiazolidinone derivatives against HIV-1 RT.

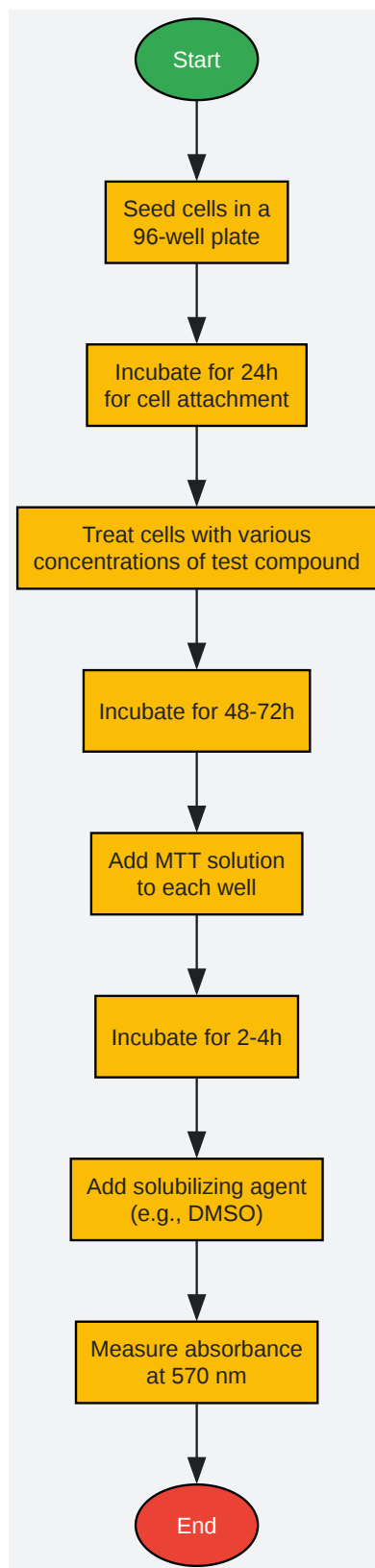
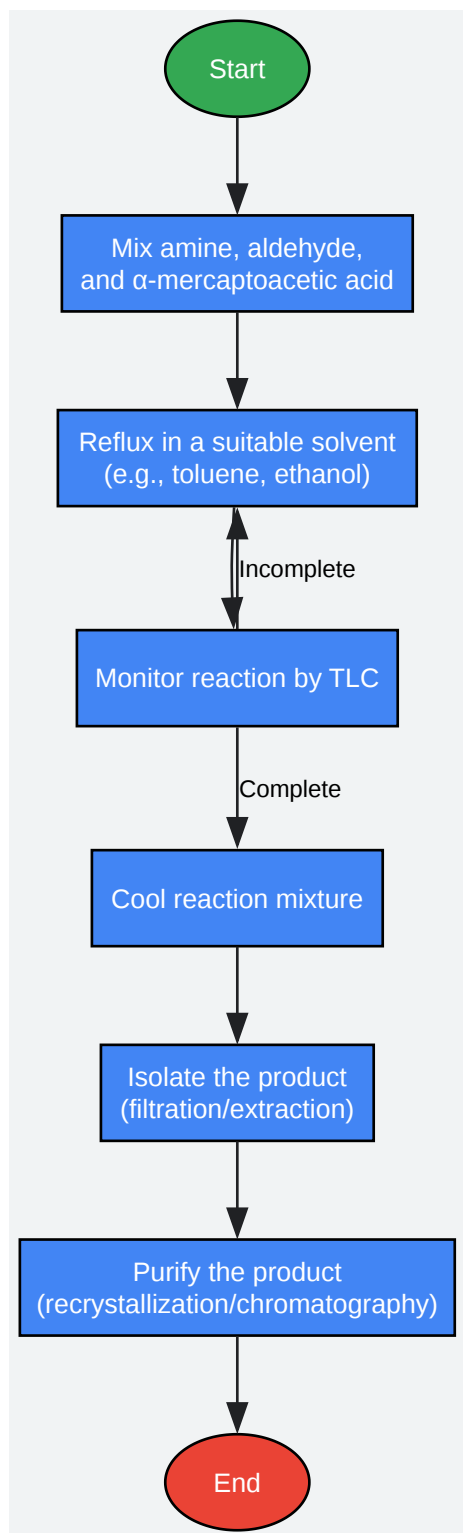
Compound/Derivative	Target	IC50 (μM)	Reference
Various derivatives	HIV-1 RT	< 4	[3]
Seven compounds	HIV-1 RT	< 0.3 (better than nevirapine)	[3]
Three compounds	HIV-1 RT	< 0.005	[3]
S009-1908, S009-1909, S009-1911	Nevirapine resistant HIV-1	0.8-6.65 (μg/ml)	[1]
S009-1912	Nevirapine resistant HIV-1	Lead molecule	[1]

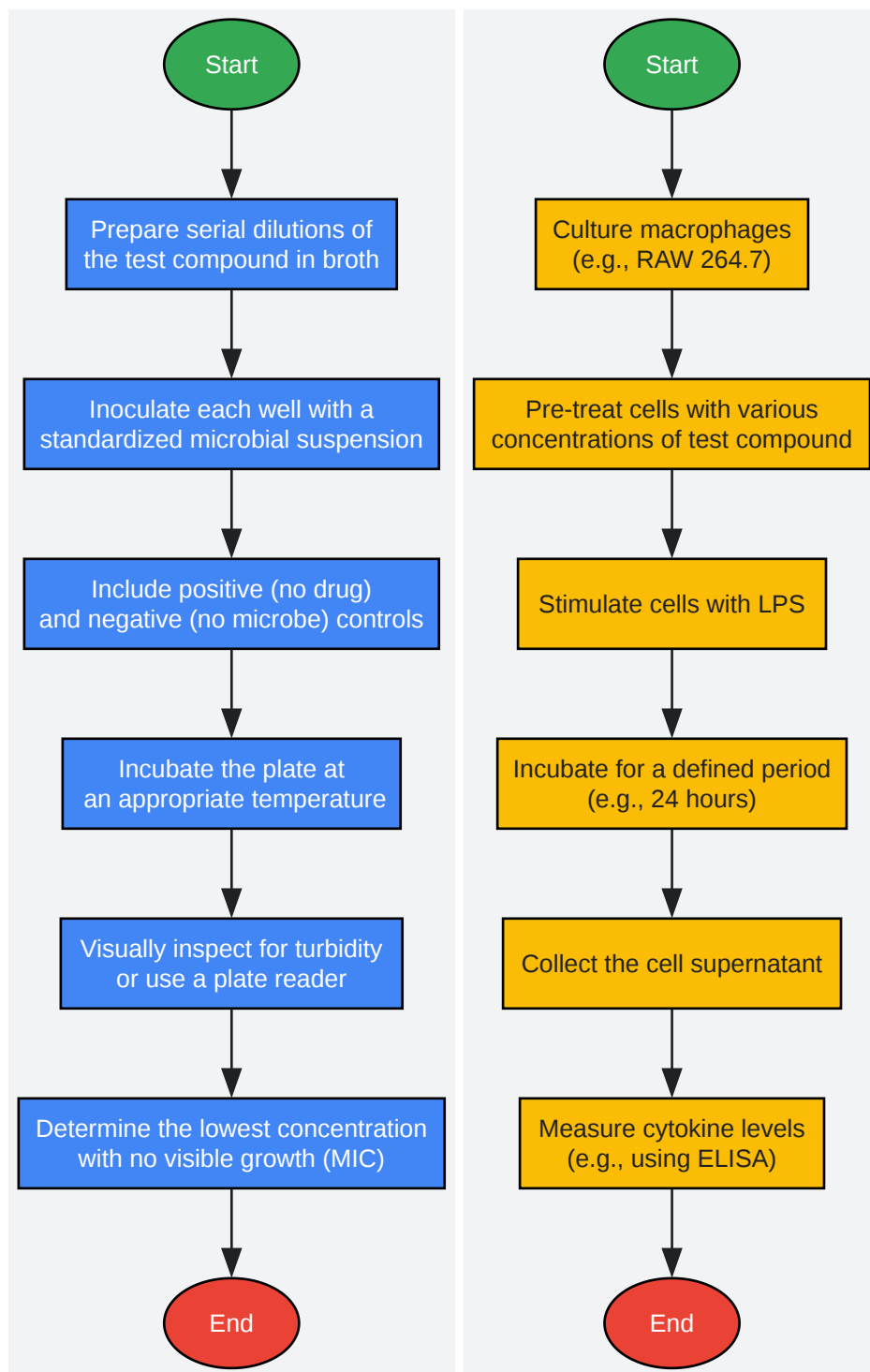
Signaling Pathways and Mechanisms of Action

The diverse biological activities of thiazolidinone derivatives stem from their interaction with various cellular signaling pathways. A key mechanism implicated in their anti-inflammatory and anticancer effects is the modulation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.

NF- κ B Signaling Pathway Inhibition

NF- κ B is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In response to stimuli like lipopolysaccharide (LPS), the inhibitor of NF- κ B (I κ B) is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Several thiazolidinone derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and apoptotic effects.





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